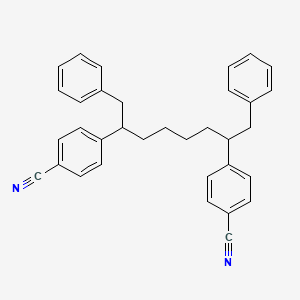
Cyclopentyl (1-hydroxycyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C13H22O3 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 1-hydroxycyclohexyl moiety via an acetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl (1-hydroxycyclohexyl)acetate can be synthesized through a multi-step process involving the esterification of cyclopentanol with acetic acid, followed by the transesterification with methanol. The optimal conditions for the esterification reaction include a temperature range of 333.15 to 353.15 K and a molar ratio of acetic acid to cyclopentanol of 2:1 to 3:1 . For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and transesterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl (1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming cyclopentyl (1-oxocyclohexyl)acetate.
Reduction: Reduction reactions can convert the ester group into an alcohol, yielding cyclopentyl (1-hydroxycyclohexyl)methanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include cyclopentyl (1-oxocyclohexyl)acetate, cyclopentyl (1-hydroxycyclohexyl)methanol, and various substituted derivatives depending on the specific nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl (1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of cyclopentyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Cyclopentyl (1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:
Cyclopentyl acetate: Lacks the hydroxyl group on the cyclohexyl ring, resulting in different reactivity and applications.
Cyclohexyl acetate: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in physical and chemical properties.
Cyclopentyl (1-hydroxycyclohexyl)propionate:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural configuration, which contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
6946-64-1 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
cyclopentyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C13H22O3/c14-12(16-11-6-2-3-7-11)10-13(15)8-4-1-5-9-13/h11,15H,1-10H2 |
Clé InChI |
RABXJVNSGMBEBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)OC2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)







![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)




